molecular formula C15H13FN2O2S B2741666 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 898444-03-6

4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2741666
CAS No.: 898444-03-6
M. Wt: 304.34
InChI Key: PIWNZLDCSFKTCT-UHFFFAOYSA-N
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Description

4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique combination of a fluorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then subjected to cyclization with a suitable diketone under acidic conditions to yield the desired cyclopenta[d]pyrimidin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-pyrimidin-2-one
  • 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Uniqueness

The unique combination of a fluorophenyl group and a cyclopenta[d]pyrimidin-2-one core distinguishes 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one from other similar compounds. This structural arrangement imparts specific electronic and steric properties that can influence its reactivity and biological activity .

Biological Activity

The compound 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of the cyclopenta[d]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H14F N3O2S
  • Molecular Weight : 301.35 g/mol
  • Structure : The compound features a cyclopenta[d]pyrimidine core with a sulfanyl group and a 4-fluorophenyl substituent.

Biological Activity Overview

Research indicates that compounds within the cyclopenta[d]pyrimidine class exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The specific compound has been studied for its potential in medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of cyclopenta[d]pyrimidines possess significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival pathways. They may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
  • Case Study : A study demonstrated that a structurally similar compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression was noted as a key mechanism.

Enzyme Inhibition

The compound is also noted for its potential to inhibit specific enzymes:

  • Target Enzymes : Cyclopenta[d]pyrimidines are known to act on various kinases and phosphodiesterases.
  • Research Findings : Inhibitory assays revealed that the compound significantly reduced the activity of certain kinases associated with inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Data Tables

Biological ActivityAssay TypeIC50 (µM)Reference
Anticancer (Breast Cancer)Cell Viability15.2
Anticancer (Colon Cancer)Cell Viability12.7
Enzyme Inhibition (Kinase)Enzyme Activity8.5

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production by blocking specific signaling pathways.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-10-6-4-9(5-7-10)13(19)8-21-14-11-2-1-3-12(11)17-15(20)18-14/h4-7H,1-3,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWNZLDCSFKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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